Uzarin Uzarin 3-[(3R,5R,10S,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a natural product found in Calotropis procera with data available.
Brand Name: Vulcanchem
CAS No.: 20231-81-6
VCID: VC21346415
InChI: InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1
SMILES: CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O
Molecular Formula: C35H54O14
Molecular Weight: 698.8 g/mol

Uzarin

CAS No.: 20231-81-6

Cat. No.: VC21346415

Molecular Formula: C35H54O14

Molecular Weight: 698.8 g/mol

* For research use only. Not for human or veterinary use.

Uzarin - 20231-81-6

CAS No. 20231-81-6
Molecular Formula C35H54O14
Molecular Weight 698.8 g/mol
IUPAC Name 3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Standard InChI InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1
Standard InChI Key RIPMDUQTRRLJTE-QHYHXNCWSA-N
Isomeric SMILES C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
SMILES CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O
Canonical SMILES CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O

Chemical Identity and Structure

Uzarin (CAS: 20231-81-6) is a steroid glycoside formally known as 3β-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-14-hydroxy-5α-card-20(22)-enolide or more commonly as Uzarigenin 3-sophoroside . The compound belongs to the cardiac glycoside family, sharing structural similarities with other clinically significant compounds such as digoxin and digitoxin .

Physical and Chemical Properties

The physical and chemical characteristics of Uzarin have been well-documented through various analytical techniques. Table 1 summarizes these properties:

PropertyValue
CAS Number20231-81-6
Molecular FormulaC35H54O14
Molecular Weight698.8 g/mol
Physical AppearanceWhite powder
Melting Point266-270°C; alternate: 206-208°C
Optical Rotation[α]D20 -27° (c = 1.075 in pyridine); [α]D19 -1.4° (c = 0.85 in methanol)
Estimated Boiling Point622.41°C
Estimated Density1.1645
Estimated Refractive Index1.6130
Predicted pKa12.85±0.70
Physical FormSolid
Recommended StorageDesiccate at -20°C; alternative: 2-8°C

Table 1: Physical and chemical properties of Uzarin

Solubility Profile

Uzarin demonstrates selective solubility characteristics that are crucial for its extraction, purification, and analysis. The compound is readily soluble in methanol and pyridine but exhibits practically no solubility in diethyl ether . This solubility profile guides researchers in selecting appropriate solvents for extraction and analytical procedures.

Natural Sources and Distribution

Botanical Origin

Uzarin is primarily isolated from Xysmalobium undulatum (L.) Aiton f. var. (Asclepiadaceae), commonly known as uzara . This perennial plant is indigenous to southern Africa and has been extensively used in African Traditional Medicine (ATM) for treating various ailments .

Concentration Variability

Scientific analysis has revealed significant variability in Uzarin content across plant specimens collected from different geographical locations. Quantitative studies have documented concentrations ranging from 17.8 to 139.9 mg/g (dry weight) depending on the collection site . This considerable variation highlights the importance of standardization in both research and commercial applications involving this compound.

Analytical Methods for Identification and Quantification

Chromatographic Techniques

High-performance thin-layer chromatography (HPTLC) has been successfully employed to develop characteristic phytochemical fingerprints of ethanolic root extracts containing Uzarin . These chromatographic patterns have shown qualitative similarities among plants collected from different locations despite quantitative variations .

Spectroscopic Approaches

Liquid chromatography coupled to mass spectrometry (LC-MS) has proven effective in developing detailed chemical profiles of extracts containing Uzarin . Additionally, mid-infrared (MIR) spectroscopy, when combined with chemometric analysis, provides a rapid and economical alternative for Uzarin quantification, demonstrating good accuracy with a coefficient of determination (R² = 0.939) and low root mean square error of prediction (RMSEP = 7.9 mg/g) .

Pharmacological Properties and Biological Activities

Traditional Medicinal Uses

Uzarin is a key constituent of uzara, which has been traditionally used for:

  • Treatment of acute diarrhea and gastrointestinal disorders

  • Relief of stomach cramps and abdominal discomfort

  • Management of dysmenorrhea and afterbirth cramps

  • Addressing anxiety and other mental health conditions

Documented Biological Activities

Table 2 summarizes the current scientific evidence regarding Uzarin's biological activities:

Biological ActivityEvidence LevelFindings
Antidiarrheal ActionIn vitroConfirmed antisecretory mechanism rather than effects on intestinal motility
Central Nervous System EffectsIn vitro and animal studiesConflicting results; evidence inconclusive
Potential Antiviral ActivityIn silicoIdentified as potential inhibitor of SARS-CoV-2 receptor binding domain and RNA-dependent polymerase
Clinical ToxicityObservationalNo toxicity has been associated with uzara consumption to date
Interaction with Clinical AssaysIn vitroSignificant cross-reactivity with commercial digoxin and digitoxin assays

Table 2: Biological activities associated with Uzarin

Molecular Interactions and Mechanism of Action

Pharmacokinetic Considerations

Quality Control and Standardization

Analytical Quality Control

The development of robust quality control protocols for uzara-based products is essential given the variability in Uzarin content across plant samples. Both HPTLC and LC-MS methodologies have been validated as effective tools for developing standardized quality control procedures . These techniques can ensure consistency in the potency and purity of commercial preparations.

Rapid Quantification Methods

Mid-infrared spectroscopy, when combined with appropriate chemometric models, offers a fast and economical alternative for Uzarin quantification in routine quality control settings . This approach represents a promising methodology for industrial applications where rapid and reliable quantification is required.

Research Limitations and Future Directions

Current Research Gaps

Despite the long history of traditional use and the commercial success of uzara-based products, several significant knowledge gaps remain regarding Uzarin:

  • Limited clinical trial data supporting traditional medicinal applications

  • Incomplete understanding of exact mechanisms of action

  • Insufficient toxicological and safety profiling

  • Minimal research on potential drug interactions

Future Research Priorities

Based on current knowledge and identified gaps, future research on Uzarin should prioritize:

  • Controlled clinical trials to validate traditional medicinal applications

  • Comprehensive toxicological and safety studies

  • Experimental verification of computational findings regarding antiviral activity

  • Investigation of structure-activity relationships to potentially develop more effective derivatives

  • Further standardization of analytical methods for quality control purposes

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